molecular formula C₁₆H₁₇NO₃·HBr B1145228 (R)-(+)-Higenamine Hydrobromide CAS No. 106032-52-4

(R)-(+)-Higenamine Hydrobromide

Cat. No.: B1145228
CAS No.: 106032-52-4
M. Wt: 271.318091
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Description

®-(+)-Higenamine Hydrobromide is a naturally occurring compound found in several plants, including Aconitum and Nelumbo nucifera. It is known for its pharmacological properties, particularly its role as a β-adrenergic receptor agonist. This compound has been traditionally used in Chinese medicine for the treatment of heart diseases, including heart failure, arrhythmia, and cardiac ischemia/reperfusion injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Higenamine Hydrobromide typically involves the catalytic action of norcoclaurine synthase, which converts dopamine and 4-hydroxyphenylacetic acid into higenamine. The stereochemistry of the compound is regulated by the enzyme, resulting in the ®-isomer .

Industrial Production Methods

Industrial production of ®-(+)-Higenamine Hydrobromide often involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-(+)-Higenamine Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Pharmacological Properties

Higenamine exhibits a range of pharmacological effects, primarily through its action as a β2-adrenoceptor agonist. The compound influences various signaling pathways, which contribute to its therapeutic benefits:

  • Positive Inotropic Effect : Higenamine enhances myocardial contractility by activating β1-adrenergic receptors, leading to increased heart rate and cardiac output .
  • Vasodilation : It promotes vascular relaxation and improves blood flow, which is beneficial in treating conditions like hypertension and ischemia .
  • Anti-inflammatory Effects : Higenamine has shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .
  • Anti-apoptotic Activity : The compound protects against cell death in cardiomyocytes, which is crucial for preventing heart failure and other cardiovascular diseases .

Cardiovascular Diseases

Higenamine has been studied extensively for its role in managing cardiovascular diseases. Clinical applications include:

  • Heart Failure : Research indicates that higenamine can alleviate symptoms of heart failure by improving energy metabolism in cardiomyocytes and reducing cardiac fibrosis .
  • Coronary Artery Disease : It is used as a pharmacologic stress agent during cardiac imaging to assess coronary artery disease .
  • Bradyarrhythmias : Higenamine has been employed in treating bradyarrhythmias, demonstrating consistent increases in heart rate during clinical trials .

Respiratory Conditions

The bronchodilator effects of higenamine make it a candidate for treating respiratory disorders such as asthma:

  • Bronchodilation : By relaxing bronchial smooth muscles, higenamine can improve airflow in patients with bronchoconstrictive diseases .

Exercise Performance

Recent studies have explored the ergogenic effects of higenamine among athletes:

  • Performance Enhancement : Higenamine supplementation has been linked to improved exercise performance due to its stimulatory effects on metabolism and energy utilization .

Case Studies and Research Findings

Several studies have documented the clinical efficacy of higenamine:

StudyFocusFindings
Wu et al. (2016)Heart FailureDemonstrated reduced myocardial ischemia/reperfusion injury and improved cardiac function in animal models.
Chen et al. (2019)Cardiac ProtectionShowed that higenamine activates β2-adrenoceptors, enhancing myocardial contractility and reducing cell apoptosis.
Zhang et al. (2020)Exercise PerformanceFound that higenamine supplementation improved endurance performance in recreational athletes without significant side effects.

Mechanism of Action

®-(+)-Higenamine Hydrobromide exerts its effects primarily through the β-adrenergic receptor pathway. It mimics the action of catecholamines, leading to increased heart rate and improved cardiac output. The compound also activates several signaling pathways, including the PI3K/AKT cascade and the LKB1/AMPKα/Sirt1 pathway, which are involved in energy metabolism and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-Higenamine Hydrobromide is unique due to its specific stereochemistry, which influences its interaction with biological targets. This stereochemistry is crucial for its effectiveness as a β-adrenergic receptor agonist, making it distinct from other similar compounds .

Q & A

Basic Research Questions

Q. What experimental models and assays are standard for evaluating the cardioprotective effects of (R)-(+)-Higenamine Hydrobromide in ischemia/reperfusion (I/R) injury?

  • Methods :

  • In vitro : Use neonatal rat ventricular myocytes (NRVMs) or adult mouse ventricular myocytes (AMVMs) exposed to H₂O₂ to simulate oxidative stress. Assess apoptosis via TUNEL staining, Annexin V-FITC/PI flow cytometry, and caspase-3/9 activity assays .
  • Ex vivo : Langendorff-perfused heart models to measure infarct size post-I/R. β2-adrenergic receptor (β2-AR) antagonists (e.g., ICI118551) validate pathway specificity .
  • In vivo : Rodent I/R models (e.g., coronary artery ligation) to quantify myocardial infarction area and mortality rates .
    • Key Metrics : Reduction in apoptotic cells, infarct size, and caspase activity.

Q. How is enantiomeric purity of this compound characterized in synthetic batches?

  • Methods :

  • Chiral HPLC : Separates (R) and (S) enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Circular Dichroism (CD) Spectroscopy : Confirms optical activity and enantiomeric excess .
  • X-ray Crystallography : Resolves absolute configuration for structural validation .
    • Quality Control : Ensure ≥98% enantiomeric purity for pharmacological studies .

Q. What in vitro assays quantify the antioxidant activity of this compound?

  • Methods :

  • ROS Scavenging : Cell-free systems using DCFH-DA probes to measure hydrogen peroxide or superoxide radical neutralization .
  • Myeloperoxidase (MPO) Activity Assays : Evaluate inhibition of neutrophil-derived oxidative bursts in murine intestinal I/R models .

Advanced Research Questions

Q. How can researchers resolve contradictions in adrenergic receptor subtype involvement (β1-AR vs. β2-AR) in this compound’s cardioprotection?

  • Experimental Design :

  • Use selective antagonists: β1-AR (CGP20712a) and β2-AR (ICI118551) in AMVMs exposed to H₂O₂.
  • Measure caspase-3/9 suppression and AKT phosphorylation via Western blot. β2-AR blockade abolishes anti-apoptotic effects, while β1-AR antagonists show no impact .
  • Key Finding : β2-AR/PI3K/AKT signaling is critical; PI3K inhibitors (wortmannin) reverse protection .

Q. What methodologies elucidate enantiomer-specific effects of this compound vs. (S)-(-)-Higenamine in disseminated intravascular coagulation (DIC)?

  • Approach :

  • Enantioselective Synthesis : Prepare pure (R) and (S) forms via asymmetric catalysis .
  • DIC Models : Compare prothrombin time, fibrin degradation products, and organ dysfunction in rodents. (S)-(-)-enantiomer shows superior efficacy in attenuating DIC .
    • Table 1 : Enantiomer Comparison in DIC
Parameter(R)-(+)-Higenamine(S)-(-)-Higenamine
Prothrombin TimeModerate reductionSignificant reduction
Fibrin DegradationLimited effectStrong inhibition
Organ Dysfunction ScoreMild improvementMarked improvement

Q. How does this compound enhance Cucurbitacin B’s antitumor effects in breast cancer?

  • Mechanistic Workflow :

  • Cell Cycle Analysis : Flow cytometry reveals G2/M arrest (e.g., SKBr3 cells). Synergy at 10:1 (CuB:higenamine) ratio increases arrested cells by 30% vs. CuB alone .
  • Network Pharmacology : STRING/Cytoscape analysis identifies shared targets (AKT1, CDK2). Validate via Western blot (AKT inhibition by CuB; CDK2/CCNA2 suppression by higenamine) .
    • Key Pathway : Combined treatment amplifies cell cycle arrest and apoptosis via AKT/CDK2 crosstalk .

Q. What pharmacokinetic challenges arise in detecting this compound in biological samples for doping studies?

  • Analytical Solutions :

  • UPLC-MS/MS : Quantify higenamine in urine (LOQ: 10 ng/mL). Acid hydrolysis + liquid-liquid extraction (LLE) improves recovery vs. dilute-and-shoot .
  • Metabolite Identification : Detect glucuronide conjugates to avoid false negatives .

Q. How to design mechanistic studies on this compound’s anti-sepsis effects?

  • Models :

  • In vivo : LPS-induced septic shock in rats. Measure survival rates, serum cytokines (IL-6, TNF-α), and organ histopathology. Doses ≥10 mg/kg (i.p.) improve survival by 40% .
  • In vitro : Macrophage cultures to assess NF-κB inhibition and ROS suppression .

Q. Tables for Methodological Reference

Table 2 : Key Signaling Pathways in Cardioprotection

PathwayTools for ValidationOutcome Measure
β2-AR/PI3K/AKTICI118551, wortmannin, p-AKTCaspase-3 activity ↓
ROS ScavengingDCFH-DA, MPO assaysROS levels ↓
Apoptosis RegulationTUNEL, Annexin V/PIApoptotic cells ↓

Table 3 : Anti-Tumor Synergy Mechanisms

TargetMethodEffect
AKT1Western blot, kinase assaysPhosphorylation inhibition
CDK2/CCNA2Flow cytometry, siRNAG2/M arrest ↑, proliferation ↓

Properties

CAS No.

106032-52-4

Molecular Formula

C₁₆H₁₇NO₃·HBr

Molecular Weight

271.318091

Synonyms

Hydrobromide (1:1) 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-Hydroxyphenyl)methyl]-_x000B_

Origin of Product

United States

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